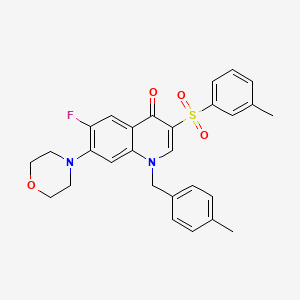
6-fluoro-1-(4-methylbenzyl)-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-fluoro-1-(4-methylbenzyl)-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one, also known as FK866, is a potent inhibitor of nicotinamide adenine dinucleotide (NAD) biosynthesis. It was first identified as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In recent years, FK866 has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Fluorescence and Biochemical Studies
Quinoline derivatives, including those similar to 6-fluoro-1-(4-methylbenzyl)-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one, are known for their efficient fluorescence. These compounds are widely used in biochemistry and medicine for studying various biological systems, particularly as DNA fluorophores. Their potential as antioxidants and radioprotectors is also being explored due to their unique properties (Aleksanyan & Hambardzumyan, 2013).
Synthesis and Spectroscopic Analysis
The synthesis and spectroscopic analysis of quinoline derivatives, related to the mentioned compound, have been an area of interest. These compounds exhibit significant shifts in their ultraviolet/visible spectra upon addition of certain metal ions, indicating potential applications in fluorescence-based detection and imaging technologies (Kimber et al., 2003).
Fluorescent Probes and Sensing Properties
Quinoline-based isomers, similar to the compound , have been synthesized to study their fluorescence sensing properties. These compounds can detect metal ions like Al3+ and Zn2+ through fluorescence enhancement, showcasing their potential in biochemical and environmental sensing applications (Hazra et al., 2018).
Antiparasitic Applications
Certain quinoline derivatives exhibit cross-pathogen activity against protozoal neglected tropical diseases, indicating their potential as therapeutic agents. These compounds, structurally similar to this compound, have shown promise in inhibiting the proliferation of protozoan parasites (Devine et al., 2017).
Anticancer Research
Quinoline derivatives have been evaluated for their anticancer activity. Studies have shown their effectiveness in inhibiting cell growth and inducing apoptosis in cancer cell lines, indicating their potential as novel anticancer agents (Wang et al., 2009).
properties
IUPAC Name |
6-fluoro-1-[(4-methylphenyl)methyl]-3-(3-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN2O4S/c1-19-6-8-21(9-7-19)17-31-18-27(36(33,34)22-5-3-4-20(2)14-22)28(32)23-15-24(29)26(16-25(23)31)30-10-12-35-13-11-30/h3-9,14-16,18H,10-13,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBSCDSTHNIYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCOCC4)F)S(=O)(=O)C5=CC=CC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate](/img/structure/B2667482.png)
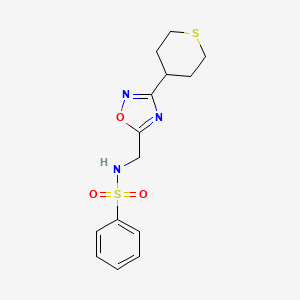


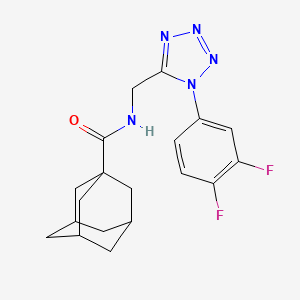
![5-((2-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2667493.png)
![(S)-Dihydropyrrolo[1,2-C]oxazole-3,6(1H,5H)-dione](/img/structure/B2667494.png)
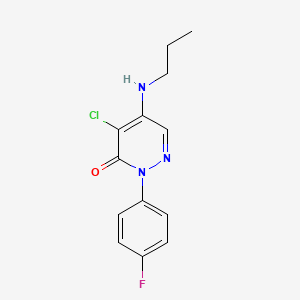
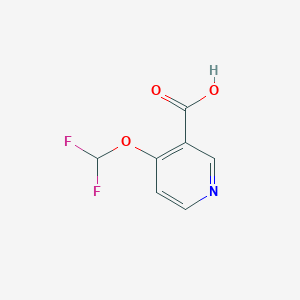
![1-(Chloromethyl)-3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2667501.png)

![2-chloro-N-{[1-(2-hydroxyethyl)piperidin-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2667503.png)
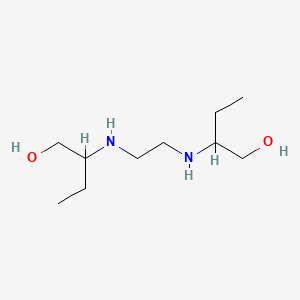
![3-(4-fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2667505.png)